molecular formula C19H25N3O3 B2736291 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1207017-56-8

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2736291
CAS No.: 1207017-56-8
M. Wt: 343.427
InChI Key: XRZFATGFHHPJEV-UHFFFAOYSA-N
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Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with piperidine to form 1-(furan-2-ylmethyl)piperidine. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound may result in the formation of various alcohols or amines.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-hydroxyphenyl)urea
  • 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate compared to similar compounds.

Properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-18-7-3-2-6-17(18)21-19(23)20-13-15-8-10-22(11-9-15)14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFATGFHHPJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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